5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C6H6N2O4. It is a derivative of Meldrum’s acid, which is known for its utility in organic synthesis. This compound is characterized by the presence of a diazo group (-N2) attached to the dioxane ring, making it a versatile intermediate in various chemical reactions .
Mechanism of Action
Mode of Action
The mode of action of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione involves a series of chemical reactions. The principal pathway in the photochemical transformation of this compound involves the splitting out of nitrogen and the Wolff rearrangement . This leads to the formation of a stable compound, 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid (or its methyl ester) .
Biochemical Pathways
The wolff rearrangement that occurs during its mode of action suggests that it may influence pathways involving carboxylic acids .
Result of Action
The result of the action of this compound involves the formation of a stable compound, 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid (or its methyl ester), through the Wolff rearrangement . This compound undergoes decarboxylation only at temperatures above 150 °C, whereas it undergoes hydrolysis to a hydroxymalonic acid in the presence of trifluoroacetic acid .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . The compound undergoes a photochemical transformation when exposed to light with a wavelength greater than 210 nm . Additionally, the resulting compound from this transformation undergoes decarboxylation only at temperatures above 150 °C .
Biochemical Analysis
Biochemical Properties
5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as hydrolases and oxidoreductases, facilitating the cleavage and formation of chemical bonds. The compound’s diazo group can undergo Wolff rearrangement, leading to the formation of ketenes, which are highly reactive intermediates in biochemical pathways . Additionally, this compound can interact with proteins and nucleic acids, modifying their structure and function through covalent bonding.
Cellular Effects
In cellular systems, this compound affects various cellular processes, including cell signaling, gene expression, and metabolism. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can alter cell signaling pathways and gene expression profiles . Furthermore, this compound has been shown to inhibit certain enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The diazo group can react with nucleophiles, such as amino acids in proteins, leading to enzyme inhibition or activation . Additionally, the compound can undergo photolysis, resulting in the release of nitrogen gas and the formation of reactive intermediates that can further interact with cellular components . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
Over time, this compound exhibits changes in stability and activity. In laboratory settings, the compound is relatively stable at room temperature but can degrade upon exposure to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can induce mild oxidative stress and metabolic changes, while higher doses can lead to significant toxicity and adverse effects . Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as hydrolases and oxidoreductases . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and energy production. Additionally, this compound can be metabolized to form reactive intermediates that participate in further biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins . The compound’s hydrophilic nature allows it to diffuse through aqueous environments, while its interactions with specific transporters facilitate its uptake and distribution within cells. These interactions can influence the compound’s localization and accumulation in different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, often accumulating in organelles such as mitochondria and the endoplasmic reticulum . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This subcellular distribution can affect the compound’s activity and function, leading to localized effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the diazotization of Meldrum’s acid. Meldrum’s acid itself can be synthesized through the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . The diazotization process involves the reaction of Meldrum’s acid with nitrous acid or other diazotizing agents under controlled conditions to introduce the diazo group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Catalytic Decomposition: In the presence of catalysts such as boron trifluoride etherate, the compound decomposes to form various products.
Substitution Reactions: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Photolysis: Requires light of specific wavelengths and can be conducted in aqueous or methanolic solutions.
Catalytic Decomposition: Utilizes catalysts like boron trifluoride etherate.
Substitution Reactions: Involves reagents such as pyridine, methanol, or dimethyl sulfide.
Major Products Formed
Photolysis: Produces 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid or its methyl ester.
Catalytic Decomposition: Yields various carbene products.
Substitution Reactions: Forms substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Photochemistry: Studied for its photochemical properties and reactions.
Catalysis: Employed in catalytic decomposition reactions to generate reactive intermediates.
Material Science: Investigated for its potential in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, the parent compound of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione.
Diazomalonic Acid: Another diazo compound with similar reactivity.
Dimedone: A structurally related compound with different reactivity due to the absence of the diazo group.
Uniqueness
This compound is unique due to its diazo functionality, which imparts distinct reactivity and allows for the formation of reactive intermediates through photolysis and catalytic decomposition. This makes it a valuable compound in organic synthesis and photochemistry .
Properties
IUPAC Name |
5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-6(2)11-4(9)3(8-7)5(10)12-6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCVEMYVKSXPLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=[N+]=[N-])C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336750 | |
Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7270-63-5 | |
Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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